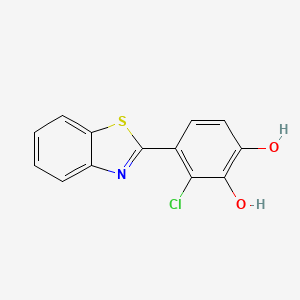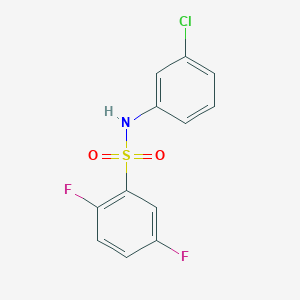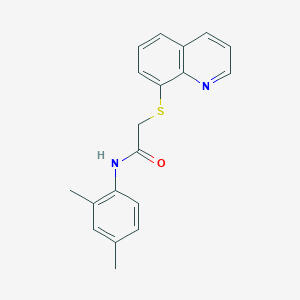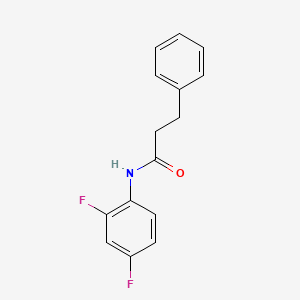![molecular formula C11H12ClN3O3S B5767395 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in biochemical and biophysical research. NBD-Cl is a small molecule that can be easily conjugated to a variety of biomolecules, including proteins, peptides, nucleic acids, and lipids. The resulting NBD-labeled biomolecules can be used for a variety of applications, such as fluorescence microscopy, flow cytometry, and protein-protein interaction studies.
Wirkmechanismus
The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide is based on the formation of a covalent bond between the N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule and the target biomolecule. The N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule contains a highly reactive thiol group that can react with nucleophilic groups on the target biomolecule, such as amino or sulfhydryl groups. The resulting NBD-labeled biomolecule retains its biological activity and can be used for further analysis.
Biochemical and Physiological Effects
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide does not have any known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interfere with the biological activity of the labeled biomolecule. However, it is important to note that the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. The molecule is easy to synthesize and can be conjugated to a variety of biomolecules. The resulting NBD-labeled biomolecules are highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry. Additionally, the covalent bond between N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide and the target biomolecule is stable, allowing for long-term analysis.
However, there are also some limitations to the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in lab experiments. The labeling reaction can be affected by the pH, temperature, and concentration of the reaction components, which can lead to variability in the labeling efficiency. Additionally, the fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be affected by the local environment of the labeled biomolecule, such as pH or ionic strength. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects on the biological activity of the labeled biomolecule.
Zukünftige Richtungen
There are several future directions for the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research. One potential application is the use of NBD-labeled biomolecules for in vivo imaging studies. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for visualizing biomolecular interactions in living organisms. Another potential application is the use of NBD-labeled biomolecules for drug discovery and development. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be used to screen for compounds that interact with the labeled biomolecule, allowing for the identification of potential drug candidates. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in combination with other labeling reagents, such as biotin or fluorescent proteins, can expand the range of applications for NBD-labeled biomolecules.
Synthesemethoden
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be synthesized using a two-step reaction. First, 4-chloro-3-nitroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. Then, the dithiocarbamate is reacted with butyric anhydride to form N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide. The reaction can be carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has been widely used in scientific research as a fluorescent labeling reagent. The NBD-labeled biomolecules can be used to study a variety of biological processes, such as protein-protein interactions, enzyme kinetics, and membrane dynamics. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for fluorescence microscopy and flow cytometry, allowing researchers to visualize and quantify biomolecular interactions in real-time.
Eigenschaften
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c1-2-3-10(16)14-11(19)13-7-4-5-8(12)9(6-7)15(17)18/h4-6H,2-3H2,1H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKINWRNDREPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)



![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)

![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

